

nigericin inflammasome activation vs ATP

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Compound Focus: Nigericin

CAS No.: 28380-24-7

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Mechanism and Effect Comparison

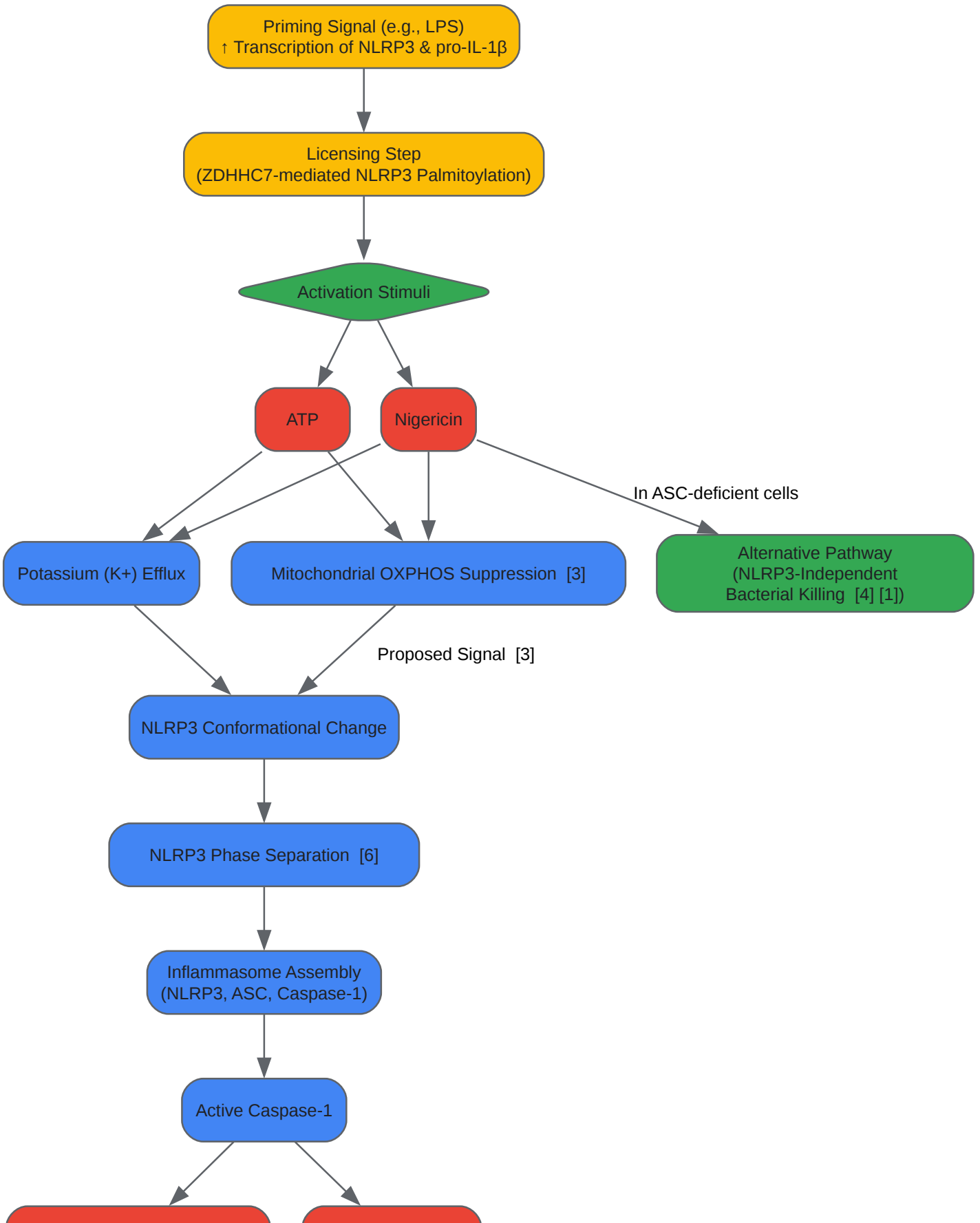
Feature	Nigericin	ATP (via P2X7R)
Primary Trigger	Potassium (K+) ionophore [1]	Ligand for purinergic P2X7 receptor ion channel [2]
Core Mechanism	Directly facilitates K+ efflux via H+/K+ antiport [1]	Activates P2X7R pore, leading to K+ efflux [2]
Mitochondrial Impact	Suppresses oxidative phosphorylation (OXPHOS), inhibits apoptosis upstream of NLRP3 [3]	Suppresses OXPHOS, inhibits apoptosis upstream of NLRP3 [3]
NLRP3-Independent Effects	Promotes bacterial killing via IL-18 pathway in PYCARD/ASC-deficient macrophages [4] [1]	Information not covered in search results

| Key Experimental Readouts | - Caspase-1 cleavage [5]

- IL-1 β secretion [5]
- LDH release (pyroptosis) [5] | - Caspase-1 cleavage [5]
- IL-1 β secretion [5]
- LDH release (pyroptosis) [5] |

A central mechanism for both is the induction of **K⁺ efflux**, a common trigger for NLRP3 activation [2]. Beyond this, both stimuli have been identified as inhibitors of mitochondrial oxidative phosphorylation (OXPHOS), which suppresses apoptosis and appears to be a crucial signal for NLRP3 activation [3].

Recent studies propose a unified model for NLRP3 activation. The current understanding suggests that diverse stimuli, including K⁺ efflux caused by **nigericin** and ATP, induce a **conformational change in NLRP3**. This change, potentially licensed by tonic palmitoylation, promotes **NLRP3 phase separation** and subsequent inflammasome assembly [6] [7]. The following diagram illustrates this pathway and the points where **Nigericin** and ATP act.



Pyroptosis (GSDMD cleavage)

Mature IL-1 β / IL-18

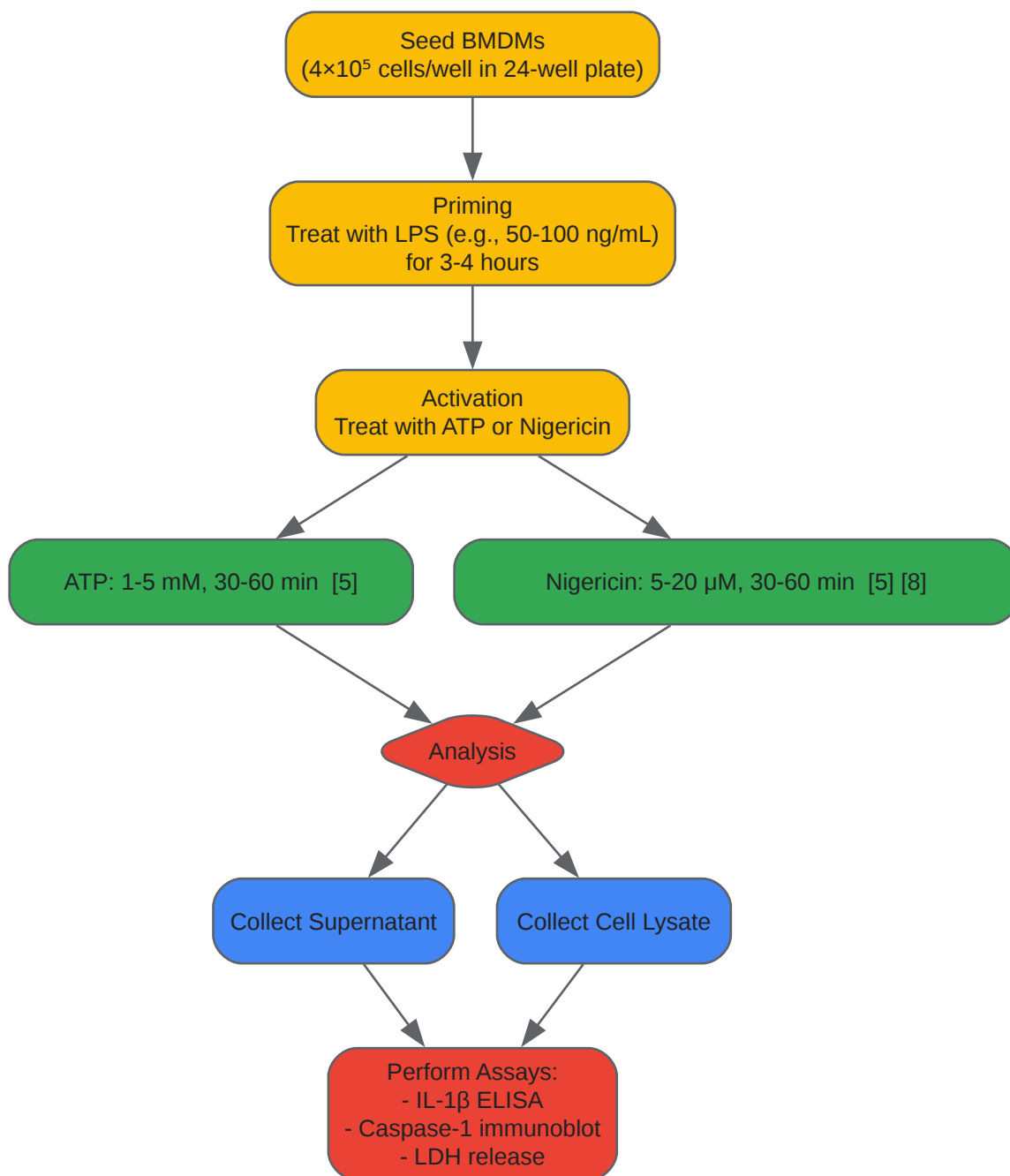
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Key Experimental Protocols

The activation of the NLRP3 inflammasome in immune cells like bone marrow-derived macrophages (BMDMs) typically follows a two-signal protocol, which is adaptable for studying both **nigericin** and ATP.

Standard Two-Signal Inflammasome Activation

This is a common workflow for activating the NLRP3 inflammasome in vitro, using LPS for priming and **nigericin** or ATP as the second signal [5] [8].



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Key Methodological Details:

- **Cell Models:** Bone-marrow derived macrophages (BMDMs) are a standard model [5]. THP-1 human monocyte cell lines, either wild-type or genetically engineered (e.g., with gain-of-function NLRP3 mutations), are also widely used [6].
- **Priming:** This first signal, often with LPS (50-100 ng/mL for 3-4 hours), upregulates NLRP3 and pro-IL-1 β gene expression through NF- κ B signaling [8] [2].

- **Nigericin Activation:** A common concentration is **5-20 μM** for **30 minutes to 1 hour** [5] [8].
- **ATP Activation:** Typically used at **1-5 mM** for about **30 minutes** [5].
- **Inhibition Controls:** Specific NLRP3 inhibitors like **MCC950** are often added after priming but before the activating stimulus to confirm the specificity of the response [5] [8].

Protocol for 3D Cerebral Organoid Models

Advanced disease models like cerebral organoids (COs) require tailored protocols. The following method was adapted for 6-month-old COs to study neuroinflammation [8].

- **Priming:** Treat sliced cerebral organoids with **1 $\mu\text{g/mL}$ LPS** for 5 hours.
- **Activation:** Stimulate with **10 μM nigericin**. A time-response curve indicated that **30 minutes** was optimal for observing ASC speck formation, a marker of inflammasome assembly [8].
- **Analysis:** Detect activated inflammasomes via immunofluorescence staining for **ASC specks**.

Practical Considerations for Researchers

- **Specificity of Nigericin:** Be aware that **nigericin** can exert effects, such as enhancing bacterial killing, in ASC-deficient macrophages through an NLRP3-independent pathway involving IL-18 [4] [1]. Using specific NLRP3 inhibitors like MCC950 is crucial to confirm that observed effects are truly dependent on the NLRP3 inflammasome.
- **Synergy with Compounds:** Some natural compounds, like Icariside I and Bavachin, have been found to specifically enhance NLRP3 activation induced by ATP or **nigericin**, but not by other stimuli like silica. This suggests a shared mechanism that can be selectively amplified, which is a significant consideration in drug safety assessment [5] [9].
- **Choosing an Activator:** **ATP** is a physiologically relevant DAMP and is ideal for studying purinergic receptor signaling. **Nigericin**, as a direct and potent K^+ ionophore, often provides a stronger and more consistent activation signal, useful for robust inflammasome engagement.

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